

(R)-DZD1516: A Technical Guide to its Mechanism of Action in HER2+ Cells

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Compound of Interest

Compound Name: (R)-DZD1516

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Introduction

(R)-DZD1516 is an orally bioavailable, potent, and highly selective, reversible tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1] Overexpression of HER2 is a key driver in a significant subset of breast cancers, leading to aggressive tumor growth and a poor prognosis.[2] **(R)-DZD1516** is specifically designed to target HER2-driven malignancies, with a particular focus on its ability to penetrate the blood-brain barrier (BBB), a critical feature for treating brain metastases, a common complication in patients with HER2-positive (HER2+) breast cancer.[2][3] This technical guide provides an in-depth overview of the mechanism of action of **(R)-DZD1516** in HER2+ cells, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

(R)-DZD1516 exerts its anti-tumor effects by selectively binding to the intracellular tyrosine kinase domain of the HER2 receptor. This binding action inhibits the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that promote cancer cell proliferation, survival, and invasion.[1] By blocking these pathways, **(R)-DZD1516** effectively halts the oncogenic signals driven by HER2 overexpression.[4]

A key characteristic of **(R)-DZD1516** is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR). This selectivity, reported to be over 300-fold, is significant as it

minimizes off-target effects commonly associated with less selective TKIs, such as diarrhea and skin rash.[4]

Quantitative Data Summary

The preclinical efficacy of **(R)-DZD1516** has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of **(R)-DZD1516**

Parameter	Cell Line / Target	Value (nM)	Reference(s)
IC50 (Enzymatic Assay)	HER2	0.56	[4]
IC50 (pHER2 Inhibition)	BT474C1 (HER2+)	4.4	[4]
IC50 (pEGFR Inhibition)	A431 (EGFR+)	1455	[4]
GI50 (Cell Proliferation)	BT474C1 (HER2+)	20	[4]
GI50 (Cell Proliferation)	A431 (EGFR+)	8867	[4]

Table 2: In Vivo Anti-Tumor Efficacy of **(R)-DZD1516** in Xenograft Models

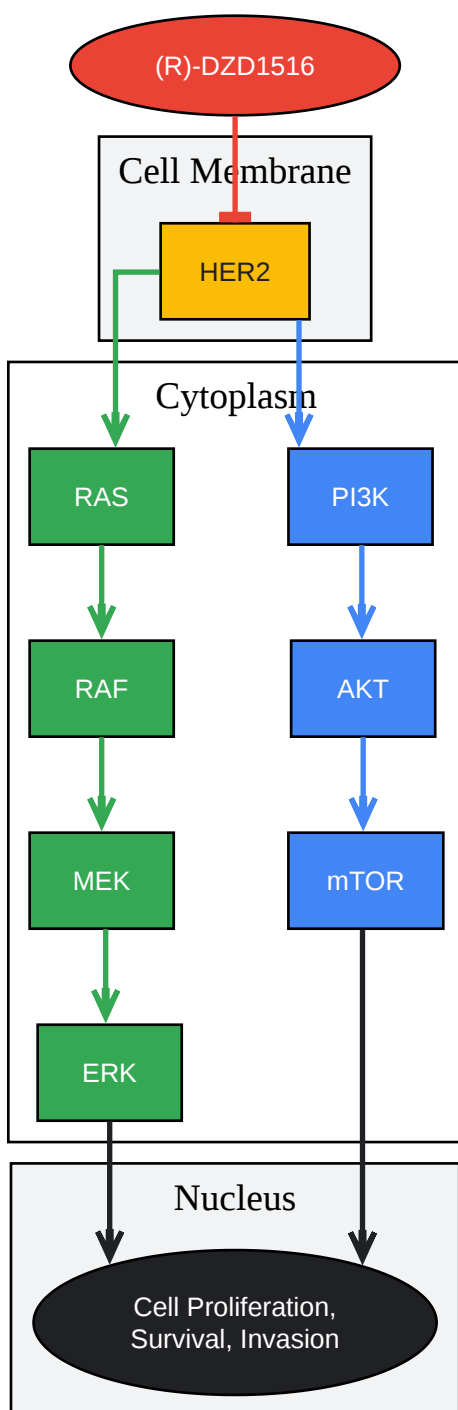
Xenograft Model	Treatment	Dosage	Tumor Growth Inhibition (TGI) / Effect	Reference(s)
Brain Metastasis (BM)	(R)-DZD1516	100 mg/kg	48% TGI	[5]
(R)-DZD1516	150 mg/kg	79% TGI	[5]	
Leptomeningeal Metastasis (LM)	(R)-DZD1516	100 mg/kg	57% TGI	[5]
(R)-DZD1516	150 mg/kg	81% TGI	[5]	
Subcutaneous (SC)	(R)-DZD1516	100 mg/kg	Tumor Remission	[5]
(R)-DZD1516	150 mg/kg	Tumor Remission	[5]	

Table 3: In Vivo pHER2 Inhibition in BT474C1 Subcutaneous Xenograft Model

Treatment Dosage	Time Point	pHER2 Inhibition	Reference(s)
50 mg/kg	0.25 hours	>94%	[5]
50 mg/kg	6 hours	Sustained Inhibition	[5]
150 mg/kg	24 hours	89%	[5]

Signaling Pathway Analysis

(R)-DZD1516's inhibition of HER2 phosphorylation directly impacts downstream signaling cascades crucial for cancer cell survival and proliferation. The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.



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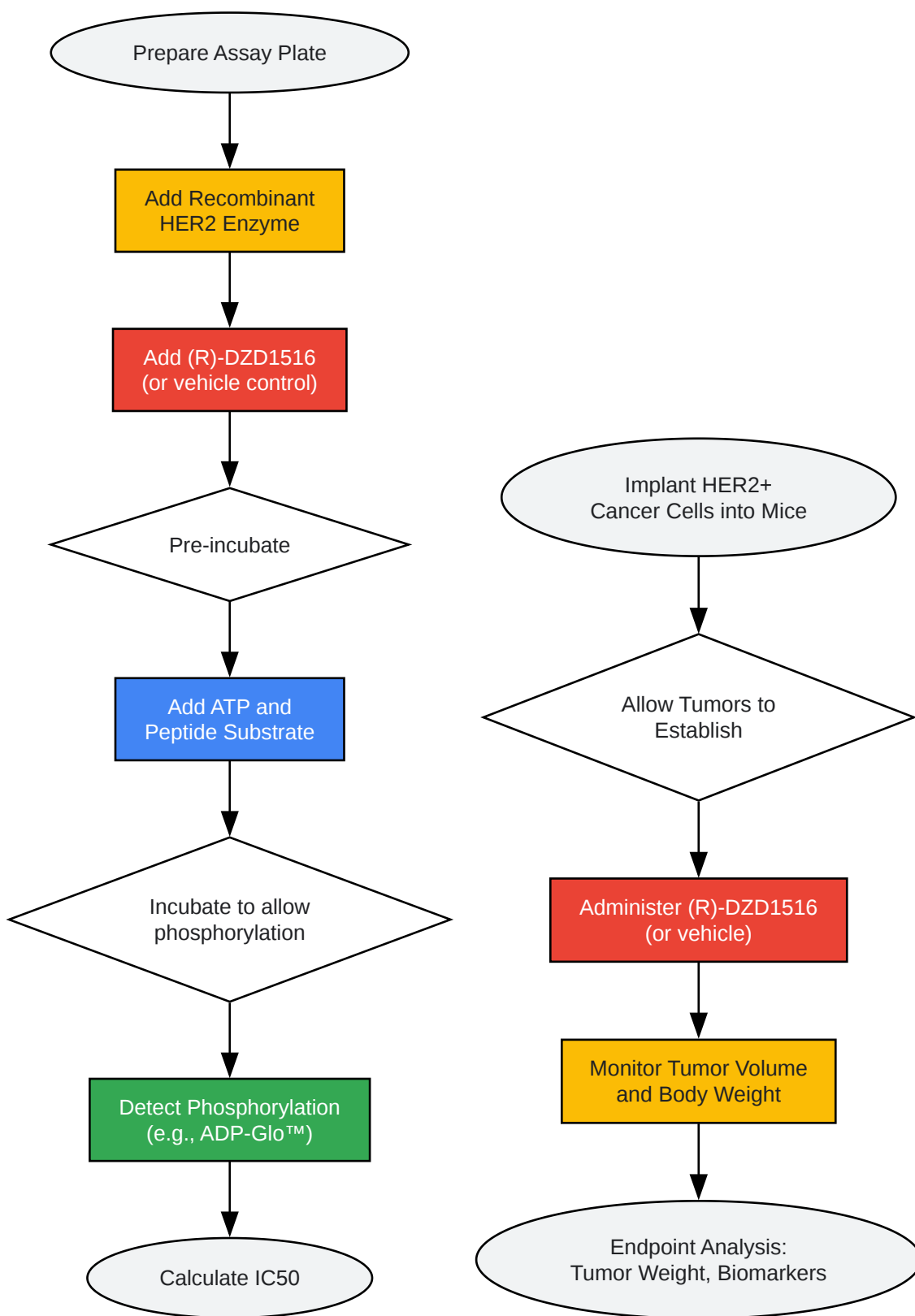
Caption: **(R)-DZD1516** inhibits HER2, blocking downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of **(R)-DZD1516**.

HER2 Enzymatic Kinase Assay

This assay quantifies the direct inhibitory effect of **(R)-DZD1516** on HER2 kinase activity.



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